(S,S)-Asenapine Maleate
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Overview
Description
(S,S)-Asenapine maleate is an atypical antipsychotic medication developed by Merck & Co. and approved by the U.S. Food and Drug Administration (FDA) in 2009. It is a derivative of the drug asenapine, which was first synthesized in 2002. Asenapine maleate is used to treat schizophrenia and bipolar disorder and is available in both oral and sublingual forms. It is a highly potent and effective antipsychotic, with a broad spectrum of activities, including dopamine and serotonin receptor antagonism, as well as α2-adrenergic receptor agonism.
Scientific Research Applications
Antimicrobial Activity
Asenapine Maleate has been studied for its antimicrobial activity. It has been evaluated against a variety of microbes, and while it may not be used in therapeutically achievable systemic concentrations, it still presents an interesting area of study .
Pharmaceutical Salts
Asenapine Maleate is a type of pharmaceutical salt. Pharmaceutical salts are widely used to improve the biopharmaceutical properties of drugs. They can modulate solubility, dissolution profiles, and bioavailability of drugs .
Chromatographic Analysis
Asenapine Maleate can be determined through chromatographic methods. A stability-indicating reverse phase liquid chromatographic method was developed and validated for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in bulk drugs and pharmaceutical formulations .
Drug Repurposing
Asenapine Maleate, like other non-antibacterial drugs, has been investigated for potential antibacterial action. This is part of a broader trend of “drug repurposing” or “drug re-profiling”, where existing drugs are investigated for new uses .
Pain Management
Asenapine Maleate, as a type of non-steroidal anti-inflammatory drug (NSAID), may have potential applications in pain management. NSAIDs are commonly used to relieve pain, reduce inflammation, and lower fever .
Veterinary Medicine
Asenapine Maleate has been studied in the field of veterinary medicine for its antimicrobial properties. It has been evaluated against a variety of animal pathogens .
Mechanism of Action
Target of Action
It’s common for drugs to interact with specific proteins or receptors in the body to exert their effects
Mode of Action
Generally, a drug’s mode of action involves its interaction with its targets, leading to changes in the function or structure of the target molecules . This can result in a variety of effects, depending on the nature of the drug and its targets .
Biochemical Pathways
Drugs often influence biochemical pathways by interacting with enzymes, receptors, or other proteins involved in these pathways . The downstream effects can include changes in cellular processes, physiological responses, or disease progression .
Pharmacokinetics
These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Typically, the effects of a drug at the molecular and cellular level can include changes in gene expression, protein function, or cellular processes .
Action Environment
Environmental factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors .
properties
{ "Design of the Synthesis Pathway": "The synthesis of (S,S)-Asenapine Maleate can be achieved through a multi-step process involving several key reactions.", "Starting Materials": [ "2,3-Dichlorobenzonitrile", "2-Bromo-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline", "Sodium hydride", "Diisopropylamine", "Sodium borohydride", "Maleic acid", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carbonitrile by reacting 2,3-dichlorobenzonitrile with 2-bromo-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and diisopropylamine.", "Step 2: Reduction of the nitrile group in 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carbonitrile to form 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carboxamide using sodium borohydride.", "Step 3: Synthesis of (S,S)-Asenapine Maleate by reacting 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carboxamide with maleic acid in methanol." ] } | |
CAS RN |
135883-08-8 |
Product Name |
(S,S)-Asenapine Maleate |
Molecular Formula |
C₂₁H₂₀ClNO₅ |
Molecular Weight |
401.84 |
synonyms |
(3aR,12bR)-rel-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |
Origin of Product |
United States |
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